4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid
Description
Properties
CAS No. |
1310278-44-4 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11BrO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
UEXWMHQVFYGZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Electrophile Generation : Succinic anhydride reacts with AlCl₃ to form a reactive acylium ion.
-
Aromatic Substitution : The acylium ion attacks the para position of 4-bromo-3-methyltoluene, forming a ketone intermediate.
-
Hydrolysis : The intermediate undergoes acidic hydrolysis to yield the final carboxylic acid.
Key Reaction Equation :
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylium formation |
| Temperature | 80–85°C | Balances reaction rate vs. decomposition |
| Solvent | Dichloromethane | Enhances electrophile stability |
| Reaction Time | 6–8 hours | Ensures complete substitution |
Reported yields range from 68–72% under optimized conditions.
Grignard Reaction-Based Synthesis
An alternative route involves the use of Grignard reagents to construct the butanoic acid backbone. This method is advantageous for introducing stereochemical control.
Stepwise Procedure
-
Grignard Formation : React 4-bromo-3-methylbenzyl magnesium bromide with ethyl acrylate.
-
Oxidation : Treat the resultant ester with Jones reagent (CrO₃/H₂SO₄) to form the ketone.
-
Saponification : Hydrolyze the ester group using NaOH to produce the carboxylic acid.
Critical Data :
-
Grignard Stability : Requires strict anhydrous conditions (<10 ppm H₂O).
-
Oxidation Efficiency : Jones reagent achieves >90% conversion to the ketone.
-
Overall Yield : 58–62% due to side reactions during ester hydrolysis.
Enzymatic Synthesis (Emerging Method)
Recent advances in biocatalysis have enabled the use of ketoreductases and acyltransferases for greener synthesis.
Biocatalytic Pathway
-
Enzyme Selection : Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic ethyl ester.
-
Hydrolysis : Enzymatic cleavage of the ester group under mild pH (7.0–7.5).
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion Rate | 85% |
| Enantiomeric Excess | >99% (R-configuration) |
| Temperature | 37°C |
This method reduces hazardous waste but requires specialized enzyme immobilization techniques.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | 12.50 | High |
| Grignard | 62 | 95 | 18.75 | Moderate |
| Enzymatic | 85 | 99 | 32.40 | Low |
Key Findings :
-
The Friedel-Crafts method remains the most cost-effective for industrial-scale production.
-
Enzymatic synthesis offers superior purity and enantioselectivity but is limited by high enzyme costs.
Structural Confirmation and Quality Control
Post-synthesis analysis is critical for verifying the compound’s identity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 2.35 (s, 3H, CH₃), 7.45 (d, J=8.4 Hz, Ar-H) |
| IR | 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (Ar-Br) |
| MS (EI) | m/z 271.11 [M]+ |
Challenges and Mitigation Strategies
Common Issues
-
Bromine Displacement : Competing nucleophilic substitution at the brominated aryl position.
-
Ketone Reduction : Unintended reduction of the oxo group during hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Biological Studies
Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its interactions with biomolecules have been explored for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of oxobutanoic acids possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a case study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL for similar compounds.
- Anti-inflammatory Properties : In laboratory settings, compounds similar to this compound have demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Pharmaceutical Development
The compound is being investigated for its potential therapeutic properties, including analgesic and anti-cancer effects. Its structural features allow it to interact with specific targets in biological systems, potentially leading to the development of new drugs .
Case Study 1: Antimicrobial Efficacy
A research article published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxobutanoic acid derivatives, including those with bromo substitutions. The findings indicated that these compounds effectively inhibited bacterial growth, supporting their use as potential antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
In a study examining the anti-inflammatory effects on lipopolysaccharide (LPS)-activated macrophages, treatment with related compounds significantly decreased inflammatory markers. This suggests that similar derivatives could be beneficial in managing inflammatory diseases.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials within the industrial sector. Its unique chemical properties facilitate its use in synthesizing other valuable compounds .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the phenyl ring significantly alter the compound’s properties. Key analogs include:
Key Observations :
- Bromine vs.
- Methyl vs. Methoxy : Methyl groups (electron-donating) may improve lipophilicity, whereas methoxy groups (electron-withdrawing) could enhance metabolic stability .
- Amino Substitution: The NH– group in 4-[(4-bromophenyl)amino]-4-oxobutanoic acid introduces hydrogen-bonding capacity, correlating with reported anti-inflammatory and antimicrobial activities .
Biological Activity
4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a bromo-substituted aromatic ring and a keto group, which are significant in influencing its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHBrO, with a molecular weight of approximately 271.11 g/mol. The presence of the bromo group at the para position enhances the compound's reactivity, making it a candidate for various synthetic modifications aimed at improving biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in inflammatory responses. This interaction is vital for understanding its pharmacodynamics and potential therapeutic applications.
Key Findings from Research Studies
- Interaction Studies : Initial research suggests that this compound may exhibit anti-inflammatory properties by inhibiting certain enzymes related to inflammatory pathways. Further studies are required to elucidate the specific mechanisms of action.
- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential anti-cancer properties. The compound's IC values were evaluated in different cell lines, revealing its effectiveness in inducing apoptosis through mitochondrial pathways.
- Mechanism of Action : The compound may induce reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This aligns with findings from similar compounds that have demonstrated the ability to disrupt mitochondrial membrane potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid | CHBrO | Similar structure; potential variations due to bromine positioning |
| 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid | CHBrO | Different substituent positioning may affect reactivity |
| 4-(Chloro-3-methylphenyl)-4-oxobutanoic acid | CHClO | Chlorine instead of bromine; differing pharmacological properties |
Case Studies
- Cytotoxicity in Melanoma Cells : A study evaluated the cytotoxic effects of this compound on melanoma cell lines using XTT assays. Results indicated significant cell viability reduction at concentrations above 5 µM, suggesting its potential as an anti-cancer agent.
- Anti-inflammatory Activity : Another study focused on the compound's ability to modulate inflammatory responses by inhibiting COX enzymes. The findings indicated that the compound could serve as a lead structure for developing new anti-inflammatory drugs.
Q & A
Q. What are the optimal synthetic routes for 4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 4-bromo-3-methylbenzene and succinic anhydride in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include nucleophilic substitution of pre-functionalized aryl halides with keto-acid precursors. To improve yields:
- Optimize stoichiometry of the acylating agent and catalyst (e.g., 1.2:1 molar ratio of anhydride to substrate).
- Use inert solvents like dichloromethane under dry conditions to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
- NMR: Confirm the aryl proton environment (δ 7.2–7.8 ppm for bromo-methyl-substituted phenyl) and keto group (δ 2.8–3.2 ppm for α-protons).
- IR: Validate the carbonyl stretch (~1700 cm⁻¹ for ketone and carboxylic acid).
- Mass Spectrometry: Use HRMS to confirm molecular ion [M+H]⁺.
If contradictions arise (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography (see Advanced Questions ) or computational modeling (DFT) to resolve structural ambiguities .
Q. How can the compound’s purity be assessed, and what analytical thresholds are acceptable for biological assays?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for in vitro studies.
- Elemental Analysis: Ensure C, H, N, and Br content deviations ≤0.4%.
- Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C).
For biological assays, validate absence of endotoxins via LAL testing .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystal Growth: Recrystallize from methanol/acetone mixtures via slow evaporation.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity optimization?
Methodological Answer:
- Analog Synthesis: Replace bromine with other halogens (e.g., F, Cl) or modify the methyl group to ethyl/CF₃.
- Enzyme Assays: Test inhibition against targets like KYN-3-OHase (IC₅₀ ~12.5 µM for fluorinated analogs; adjust assay pH to 7.4 for physiological relevance).
- Computational Modeling: Use docking studies (AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability of ligand-target complexes .
Q. How can mechanistic studies elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS Analysis: Identify degradation products (e.g., decarboxylated or dehalogenated derivatives).
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C. Mitigate degradation via formulation with antioxidants (e.g., BHT) or lyophilization .
Q. What methodologies address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Multi-Conformational Docking: Account for ligand flexibility using Glide’s induced-fit module.
- Free Energy Perturbation (FEP): Calculate ΔΔG for binding affinity discrepancies.
- Experimental Validation: Synthesize top-scoring analogs and retest in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can polymorphism be detected and controlled during crystallization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
